molecular formula C11H16F3NO2 B1413242 Tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate CAS No. 1623162-50-4

Tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Cat. No. B1413242
CAS RN: 1623162-50-4
M. Wt: 251.25 g/mol
InChI Key: UZKCQCJKIGOIRS-PRJMDXOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate is a useful research compound. Its molecular formula is C11H16F3NO2 and its molecular weight is 251.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Scalability

An efficient and scalable synthesis route for related tert-butyl azabicyclo compounds has been developed, highlighting significant improvements over traditional methods. These processes involve starting from commercially available chiral lactones and include key steps such as epimerization/hydrolysis to avoid tedious purification, ultimately yielding products in substantial quantities. This advancement supports the large-scale production of such compounds, which is crucial for their application in various research and development contexts (Maton et al., 2010).

Molecular Structure and Characterization

The molecular structure of tert-butyl azabicyclo compounds has been elucidated through methods like X-ray diffraction analysis. These studies provide valuable information about the compounds' crystal structure, including the presence of diastereomers in the crystal lattice. Understanding the molecular structure is essential for exploring the chemical and physical properties of these compounds and their potential applications in scientific research (Moriguchi et al., 2014).

Potential as Intermediates

Research has also focused on synthesizing various stereoisomers of tert-butyl azabicyclo compounds, demonstrating their potential as intermediates for producing unnatural amino acids. These efforts have led to the development of methodologies that can yield either pure cis or trans acids through simple adjustments in reaction conditions. The ability to obtain specific stereoisomers is crucial for the synthesis of peptides and peptidomimetics, which are of significant interest in medicinal chemistry and drug design (Bakonyi et al., 2013).

Application in Drug Discovery

The synthesis of piperidine derivatives fused to a tetrahydrofuran ring from tert-butyl azabicyclo compounds highlights their utility in generating complex molecular architectures. These derivatives have potential applications in drug discovery, where the structural complexity and rigidity imparted by the fused ring systems can lead to molecules with novel biological activities (Moskalenko & Boev, 2014).

properties

IUPAC Name

tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3NO2/c1-10(2,3)17-9(16)15-5-4-6-7(8(6)15)11(12,13)14/h6-8H,4-5H2,1-3H3/t6-,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKCQCJKIGOIRS-PRJMDXOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@H]1[C@@H]2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
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Tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
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Tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
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Tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
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Tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate
Reactant of Route 6
Tert-butyl (1S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

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